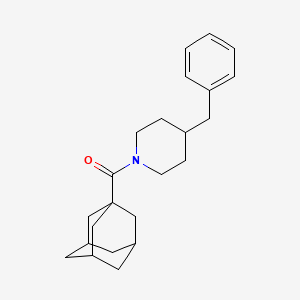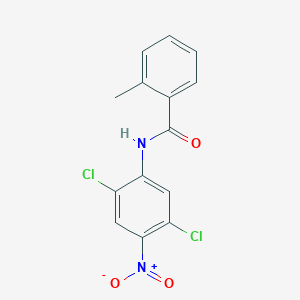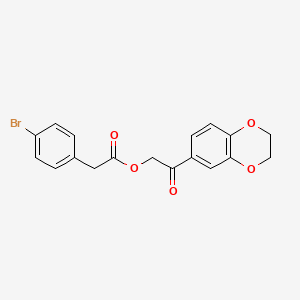![molecular formula C20H23N5O B5013737 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine, also known as MPB, is a novel compound that has been synthesized and studied extensively in recent years. This compound belongs to a class of molecules called selective serotonin receptor antagonists, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine involves its selective antagonistic activity against the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is a target for many psychiatric drugs. This compound binds to the receptor and blocks its activity, leading to a reduction in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the serotonergic system, leading to a reduction in the release of serotonin and other neurotransmitters. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. Additionally, this compound has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine in lab experiments include its selective antagonistic activity against the serotonin 5-HT2A receptor, its potent and long-lasting effects, and its high purity and yield. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are many future directions for research on 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine. One area of focus is the development of new and more efficient synthesis methods for the compound. Another area of focus is the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways in the brain. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans, and to develop new formulations and delivery methods for the compound.
Synthesis Methods
The synthesis of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine involves a multistep process that starts with the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 2-chloro-3-picoline to form the intermediate 1-(2-chloro-3-pyridinyl)-4-(1H-pyrazol-1-yl)benzene. This intermediate is then reacted with morpholine and sodium hydride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have potent and selective antagonistic activity against the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been tested in preclinical models of depression, anxiety, and schizophrenia, and has shown promising results in reducing symptoms and improving cognitive function.
properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(4-pyrazol-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-3-18(20(22-8-1)24-11-13-26-14-12-24)16-21-15-17-4-6-19(7-5-17)25-10-2-9-23-25/h1-10,21H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIRKLQBIYCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)

![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)


![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)